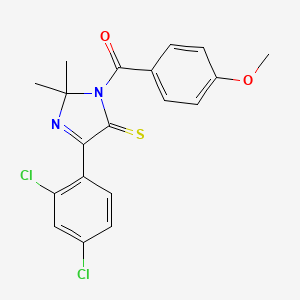
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a compound that has been studied for its potential medicinal properties and applications. It is a type of chromenone, which is a class of compounds that are found naturally in plants and are known to have antioxidant, anti-inflammatory, and anti-cancer properties. 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate has been investigated for its potential therapeutic use in various diseases, including cancer and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth of cancer cells, as well as by blocking the activity of certain proteins involved in inflammation. In addition, it may act as an antioxidant, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate have been studied in various animal models. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. In addition, it has been observed to reduce the toxicity of some chemotherapy drugs and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate in laboratory experiments include its availability, affordability, and relative safety. Its potential therapeutic use in various diseases has been studied in several animal models, providing further evidence of its safety and efficacy. However, its mechanism of action is not fully understood, which may limit its use in clinical trials.
Direcciones Futuras
The future directions for research into 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate include further investigation into its mechanism of action and potential therapeutic use in various diseases. In particular, further studies are needed to determine the optimal dosage and administration of the compound in order to maximize its therapeutic effect. Additionally, further research should be conducted to determine the potential side effects of the compound and to identify any potential drug interactions. Finally, further studies should be conducted to investigate the potential synergistic effects of combining 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate with other compounds or drugs.
Métodos De Síntesis
3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate can be synthesized from 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate and furan-2-carboxylic acid. This synthesis involves a two-step process, beginning with the formation of an ester linkage between the two reactants. The ester linkage is then hydrolyzed to form the desired compound.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate has been studied for its potential therapeutic use in various diseases, including cancer and neurodegenerative diseases. In particular, it has been studied for its potential to inhibit the growth of cancer cells and to reduce the toxicity of chemotherapy drugs. It has also been investigated for its potential to protect neurons from damage and to reduce inflammation.
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO5/c1-12-16-9-8-15(26-20(23)17-3-2-10-25-17)11-18(16)27-21(24)19(12)13-4-6-14(22)7-5-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBARXDPPVRXMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-chlorophenyl)methyl]amino}-1-(3,4-difluorophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6507835.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6507837.png)
![3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6507842.png)

![1-(3-chloro-4-methoxyphenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B6507852.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507867.png)
![(2Z)-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507872.png)
![8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B6507892.png)


![2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6507924.png)

![5-[(2-methoxyethyl)sulfanyl]-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6507941.png)
![1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6507945.png)